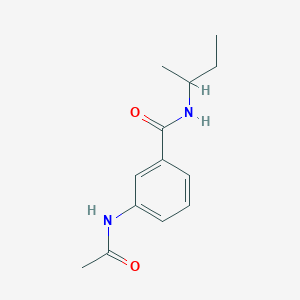![molecular formula C22H26N2O4 B269236 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269236.png)
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPFA, is a compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is complex and involves multiple pathways. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also induces apoptosis by activating caspase-3 and caspase-9. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of the disease. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also enhances the activity of cholinesterase, which is involved in the degradation of acetylcholine. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to activate AMPK, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-diabetic effects. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance the activity of cholinesterase. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also has neuroprotective and anti-diabetic effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are many future directions for research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. In cancer research, future studies could focus on the combination of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide with other anti-cancer drugs to enhance its efficacy. In Alzheimer's disease research, future studies could focus on the development of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved cholinesterase activity. In diabetes research, future studies could focus on the identification of the molecular targets of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide and the development of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved bioavailability and efficacy.
Conclusion:
In conclusion, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Future research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide could lead to the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties, which could enhance its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been achieved using various methods, including the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenylpropanoic acid. Other methods include the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenol and subsequent conversion to the corresponding acid chloride, which is then reacted with 2-amino-3-(4-methylphenoxy)propanoic acid. The yield of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide using these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
Produktname |
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4-[2-(4-methylphenoxy)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-15-5-11-19(12-6-15)28-16(2)21(25)24-18-9-7-17(8-10-18)22(26)23-14-20-4-3-13-27-20/h5-12,16,20H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
QOEKQAHPPRPNSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)